molecular formula C8H10O3 B8779705 5-Methoxy-2-methylbenzene-1,3-diol CAS No. 6307-89-7

5-Methoxy-2-methylbenzene-1,3-diol

Cat. No.: B8779705
CAS No.: 6307-89-7
M. Wt: 154.16 g/mol
InChI Key: YPIDZFLQKNEKRA-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzene-1,3-diol (CAS No. 6307-89-7) is a di-substituted resorcinol derivative featuring a methoxy group at position 5 and a methyl group at position 2 on the benzene ring. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol . This compound is structurally characterized by two hydroxyl groups at positions 1 and 3, which confer reactivity in metal-catalyzed C–H bond functionalization reactions, similar to other N,O-bidentate directing groups .

Properties

CAS No.

6307-89-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

5-methoxy-2-methylbenzene-1,3-diol

InChI

InChI=1S/C8H10O3/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4,9-10H,1-2H3

InChI Key

YPIDZFLQKNEKRA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1O)OC)O

Canonical SMILES

CC1=C(C=C(C=C1O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Benzene-1,3-diols
Compound Name Substituents Key Properties/Applications Reference
5-Pentylbenzene-1,3-diol (Olivetol) C₅H₁₁ at position 5 Precursor for cannabinoid biosynthesis (e.g., CBGA, THCA) .
5-Propylbenzene-1,3-diol C₃H₇ at position 5 Intermediate in CBGV synthesis (cannabigerovarin) .
5-Hexylbenzene-1,3-diol C₆H₁₃ at position 5 Used in the synthesis of cannabigerobutol (CBGB) .

Key Differences :

  • Solubility and Reactivity: Longer alkyl chains (e.g., pentyl, hexyl) enhance lipid solubility, making these compounds suitable for cannabinoid biosynthesis .
  • Synthetic Routes : Alkyl-substituted derivatives are synthesized via Wittig reactions followed by hydrogenation and deprotection , whereas methoxy/methyl-substituted analogs may require selective protection/deprotection steps to preserve hydroxyl groups.
Amino-Substituted Benzene-1,3-diols
Compound Name Substituents Key Properties/Applications Reference
2-Aminobenzene-1,3-diol NH₂ at position 2 Noted in mass spectrometry studies; differentiation from positional isomers (e.g., 5-amino) is challenging .
5-Aminobenzene-1,3-diol NH₂ at position 5 Potential applications in dye synthesis or coordination chemistry.

Key Differences :

  • Reactivity: Amino groups introduce nucleophilic sites, enabling coupling reactions absent in 5-methoxy-2-methylbenzene-1,3-diol .
  • Analytical Challenges: Isomeric amino derivatives (e.g., 2-amino vs. 5-amino) are difficult to distinguish via standard mass spectrometry .
Methoxy-Substituted Benzene-1,3-diols
Compound Name Substituents Key Properties/Applications Reference
5-Methoxybenzene-1,3-diol OCH₃ at position 5 Used in organic synthesis; CAS No. 2174-64-3 .
2-Ethyl-5-methoxybenzene-1,3-diol OCH₃ at 5, C₂H₅ at 2 Safety data available (GHS compliance); applications not specified .

Key Differences :

  • Commercial Availability : 5-Methoxybenzene-1,3-diol (without methyl) is commercially available, whereas 5-methoxy-2-methyl variants are less commonly referenced .
Prenylated and Stilbene Derivatives
Compound Name Substituents Key Properties/Applications Reference
(E)-2-(3,7-Dimethylocta-2,6-dien-1-yl)-5-propylbenzene-1,3-diol (CBGV) Prenyl (C₁₀H₁₅) at position 2 Cannabinoid precursor with anti-inflammatory properties .
2-Isopropyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol (IPS) Styryl at 5, isopropyl at 2 Antimicrobial activity against Gram-positive bacteria .

Key Differences :

  • Biological Activity: Prenylated derivatives (e.g., CBGV) target cannabinoid receptors, while styryl derivatives (e.g., IPS) exhibit antimicrobial effects .
  • Synthesis Complexity : Prenylation requires geraniol coupling under acidic conditions, contrasting with the simpler alkylation of 5-methoxy-2-methylbenzene-1,3-diol .

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Applications
5-Methoxy-2-methylbenzene-1,3-diol C₈H₁₀O₃ 154.16 1.2 Organic synthesis
5-Pentylbenzene-1,3-diol (Olivetol) C₁₁H₁₆O₂ 180.24 3.8 Cannabinoid precursor
5-Methoxybenzene-1,3-diol C₇H₈O₃ 140.14 0.9 Pharmaceutical intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-methylbenzene-1,3-diol
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-methylbenzene-1,3-diol

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